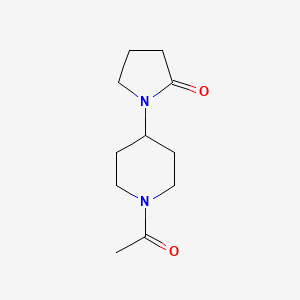

1-(1-Acetylpiperidin-4-yl)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-acetylpiperidin-4-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-9(14)12-7-4-10(5-8-12)13-6-2-3-11(13)15/h10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJDMQUWUSQKSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 1 1 Acetylpiperidin 4 Yl Pyrrolidin 2 One

Strategic Approaches to Pyrrolidinone Ring Formation

The pyrrolidin-2-one, or γ-lactam, is a crucial structural motif present in a wide array of biologically active compounds. bohrium.com Its synthesis has been a subject of extensive research, leading to the development of numerous strategies for its construction and derivatization.

Multicomponent Reaction Strategies for Pyrrolidin-2-one Derivatization

Multicomponent reactions (MCRs) have emerged as a powerful and efficient tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.nettandfonline.com This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. researchgate.net For the synthesis of pyrrolidinone derivatives, MCRs provide a versatile platform to introduce molecular diversity and complexity. tandfonline.comrloginconsulting.com

One notable MCR strategy involves the one-pot synthesis of substituted 3-pyrrolin-2-ones using an aldehyde, aniline, and diethyl acetylenedicarboxylate (B1228247) under ultrasound irradiation with citric acid as a catalyst. rsc.org This method is lauded for its clean reaction profile, high yields, and short reaction times. rsc.org Another approach utilizes a three-component reaction to prepare 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, which can be further modified to yield various 1,4,5-trisubstituted pyrrolidin-2,3-diones. researchgate.net

The Ugi four-component reaction (Ugi-4CR) is particularly adaptable for the synthesis of pyrrolidinones through subsequent ring closure. rloginconsulting.com By carefully selecting the starting components—an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide—various pyrrolidone structures can be achieved. rloginconsulting.com

Donor-Acceptor Cyclopropane (B1198618) Reactivity in Pyrrolidin-2-one Synthesis

Donor-acceptor (DA) cyclopropanes are versatile building blocks in organic synthesis, capable of undergoing a variety of transformations to form complex cyclic systems. mdpi.com A straightforward synthetic route to 1,5-substituted pyrrolidin-2-ones utilizes the reaction of DA cyclopropanes with primary amines like anilines and benzylamines. bohrium.commdpi.comnih.gov This method involves a Lewis acid-catalyzed opening of the cyclopropane ring by the amine to form a γ-amino ester, which then undergoes in situ lactamization and dealkoxycarbonylation. bohrium.commdpi.comnih.gov In this process, the DA cyclopropanes act as 1,4-C,C-dielectrophiles, while the amines function as 1,1-dinucleophiles. bohrium.commdpi.comnih.gov

This strategy has a broad scope, accommodating a wide range of substituted anilines, benzylamines, and other primary amines, as well as various DA cyclopropanes bearing different donor and acceptor groups. nih.gov The resulting di- and trisubstituted pyrrolidin-2-ones can be further elaborated to access various nitrogen-containing polycyclic compounds with potential applications in medicinal chemistry. bohrium.commdpi.comnih.gov

Cyclization Mechanisms in Pyrrolidin-2-one Ring Closure

The formation of the pyrrolidinone ring often relies on intramolecular cyclization reactions. These can be broadly categorized into radical, ionic, and pericyclic reactions. numberanalytics.com Ionic cyclization, for instance, can involve the ring closure of an amino alcohol to form a pyrrolidine (B122466) ring. numberanalytics.com

A common method for preparing N-substituted pyrrolidin-2-ones is the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures (200-300°C), which facilitates the dehydration and cyclization of the intermediate hydroxyl butyl amide.

Radical cyclization offers another pathway to pyrrolidines. For instance, the reaction of a tin radical with a thioamide can initiate a cascade of events leading to the formation of the pyrrolidine ring. More recently, a domino process involving the in situ formation of pyrrolidine-2-carbaldehyde (B1623420) from N-substituted piperidines, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation, has been shown to selectively produce pyrrolidin-2-ones. rsc.org

Methods for Piperidine (B6355638) Ring Functionalization and Acylation

The piperidine moiety is a prevalent scaffold in many pharmaceutical compounds. researchgate.net Its functionalization and subsequent acylation are key steps in the synthesis of the target molecule.

N-Acylation Reactions on Piperidine Derivatives

N-acetylation is a fundamental transformation in organic chemistry used to introduce an acetyl group onto an amine. nih.gov This reaction is widely employed in the synthesis of pharmaceuticals and other fine chemicals. nih.gov The amide bond formation through N-acylation is one of the most extensively researched reactions. researchgate.net

A variety of reagents and conditions can be used for the N-acylation of piperidine derivatives. A continuous-flow method using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst provides a milder alternative to conventional methods. nih.gov This approach has been successfully applied to secondary amines like piperidine, affording the acetylated derivatives in quantitative yields. nih.gov The reaction mechanism is believed to involve the coordination of the nitrile's nitrogen atom to the catalyst, activating the carbon atom for nucleophilic attack by the amine. nih.gov

Traditional methods often employ acylating agents like chloroacetyl chloride. beilstein-journals.org For instance, the reaction of L-proline with chloroacetyl chloride is a key step in the synthesis of a precursor for dipeptidyl peptidase IV inhibitors. beilstein-journals.org

| Acylating Agent | Catalyst/Conditions | Substrate | Product | Yield |

| Acetonitrile | Alumina, continuous-flow | Piperidine | N-Acetylpiperidine | Quantitative |

| Chloroacetyl chloride | - | L-proline | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | - |

| Acetylating agents (e.g., TFAA) | - | N-alkyl piperidine N-oxides | endo-Iminium ions | - |

Coupling Reactions for Incorporating the Piperidine Moiety

The incorporation of the piperidine ring often involves coupling reactions to connect it to other molecular fragments. Palladium-catalyzed cross-coupling reactions are particularly useful for this purpose. google.com For example, a silyl-functionalized 3,4-unsaturated piperidine can readily couple with various organohalides, such as aryl iodides and bromides, to generate 4-arylpiperidines. google.com

Another strategy involves the use of Zincke imine intermediates. This approach allows for the synthesis of N-(hetero)arylpiperidines by a pyridine (B92270) ring-opening and ring-closing sequence. chemrxiv.org This method is compatible with a wide range of substituted pyridines and anilines and can be adapted for high-throughput experimentation. chemrxiv.org

Transition metal-catalyzed cross-coupling reactions have revolutionized chemical synthesis. rsc.org For instance, a cobalt-catalyzed cross-coupling of diarylmanganese reagents with secondary alkyl iodides provides a route to functionalized piperidines. researchgate.net Furthermore, halogenated piperidine derivatives can serve as functional handles for late-stage diversification through cross-coupling reactions. rsc.org

Total Synthesis Approaches for the 1-(1-Acetylpiperidin-4-yl)pyrrolidin-2-one Core

The total synthesis of this compound can be approached through several strategic disconnections, leading to either convergent or divergent synthetic pathways. The choice of strategy often depends on the desired efficiency, scalability, and the availability of starting materials.

Convergent and Divergent Synthetic Pathwaysresearchgate.net

In contrast, a divergent synthesis would start from a common intermediate that is elaborated to introduce the necessary functional groups and build the heterocyclic rings in a stepwise manner. For instance, a synthesis could commence from a piperidine derivative that is then functionalized to construct the pyrrolidinone ring. While potentially longer, this approach can be advantageous for the generation of a library of analogs by modifying the reaction pathways from a central intermediate.

A powerful multicomponent reaction that lends itself to a convergent approach is the Ugi four-component reaction (U-4CR). nih.gov This reaction allows for the rapid assembly of complex molecules from simple starting materials. In the context of this compound, a modified Ugi reaction could be envisioned where a piperidine-containing starting material is incorporated.

Stepwise Elaboration of Intermediates

The synthesis of this compound necessitates the careful, stepwise elaboration of key intermediates. A critical step in a potential synthesis is the formation of the N-C bond between the piperidine and pyrrolidinone rings.

A common method for the synthesis of N-substituted pyrrolidinones is the condensation of a primary amine with γ-butyrolactone (GBL) at high temperatures. In this case, the key intermediate would be 4-amino-1-acetylpiperidine. This amine can be synthesized from commercially available 4-aminopiperidine (B84694) by acetylation. The subsequent reaction with GBL would yield the target molecule.

Another approach involves the reductive amination of a carbonyl group. For instance, a pyrrolidinone derivative with a ketone at the 1-position could be reacted with 4-aminopiperidine under reductive conditions to form the desired product.

The following table outlines a potential stepwise synthesis:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Aminopiperidine, Acetic anhydride | Base (e.g., triethylamine), Dichloromethane, 0 °C to room temperature | 1-Acetyl-4-aminopiperidine (B66903) |

| 2 | 1-Acetyl-4-aminopiperidine, γ-Butyrolactone | High temperature (200-300 °C) | This compound |

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers a range of advanced techniques that can enhance the efficiency, selectivity, and sustainability of organic syntheses. These methods are highly applicable to the construction of heterocyclic systems like this compound.

Catalytic Methods in Heterocycle Synthesistugab.bg

Catalysis plays a pivotal role in the synthesis of N-heterocycles. mdpi.com For the synthesis of the piperidine and pyrrolidinone cores, various catalytic methods can be employed. For instance, the reduction of pyridine derivatives is a common method for synthesizing substituted piperidines, often utilizing transition metal catalysts like palladium or platinum. mdma.ch

In the context of forming the pyrrolidinone ring, catalytic methods can be used to promote the cyclization of acyclic precursors. For example, transition-metal catalyzed amination reactions could be employed to form the five-membered ring from an appropriately functionalized amino acid derivative.

Microwave-Assisted Organic Synthesis in Related Chemical Systemsresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. tugab.bgnih.govnih.govdocumentsdelivered.com The application of microwave irradiation can significantly reduce reaction times for the synthesis of piperidone and pyrrolidinone derivatives from hours to minutes. tugab.bgnih.gov

In the synthesis of this compound, microwave heating could be particularly beneficial for the condensation reaction between 1-acetyl-4-aminopiperidine and γ-butyrolactone, a step that traditionally requires high temperatures and long reaction times. The use of microwaves can lead to more efficient and controlled heating, potentially reducing side product formation. tugab.bg

The table below illustrates the potential advantages of microwave-assisted synthesis for a key reaction step:

| Reaction Step | Conventional Heating | Microwave-Assisted Synthesis |

| Condensation of amine with γ-butyrolactone | High temperature (200-300 °C), several hours | Lower temperature, minutes |

| Potential Advantages | Established method | Reduced reaction time, increased yield, improved selectivity tugab.bg |

Solid-Phase Synthesis Applications for Analog Generationmdpi.com

Solid-phase organic synthesis (SPOS) is a valuable technique for the rapid generation of libraries of structurally diverse compounds for drug discovery. researchgate.netnih.gov This methodology involves attaching a starting material to a solid support (resin) and carrying out a series of reactions. The key advantage is the ease of purification, as excess reagents and byproducts can be washed away.

For the generation of analogs of this compound, a solid-phase approach could be highly effective. For example, a piperidine scaffold could be attached to a resin, followed by the stepwise construction of the pyrrolidinone ring and subsequent N-acetylation. This would allow for the variation of different building blocks to create a library of related compounds. The Ugi reaction is particularly well-suited for solid-phase synthesis, enabling the generation of diverse N-substituted pyrrolidinone-tethered N-substituted piperidines. researchgate.netnih.gov

Stereoselective Synthesis Considerations and Chiral Pool Utilization for this compound

The synthesis of this compound presents interesting challenges and opportunities in stereoselective synthesis, particularly if chiral variants of this molecule are desired. The pyrrolidin-2-one ring system is a common scaffold in medicinal chemistry, and numerous stereoselective methods have been developed for its construction. nih.gov These strategies often aim to control the stereochemistry at positions 3, 4, and 5 of the pyrrolidine ring.

General approaches to stereoselective synthesis of pyrrolidine derivatives can be broadly categorized into two main classes: functionalization of an existing optically pure cyclic precursor, or the formation of the pyrrolidine ring from acyclic starting materials. mdpi.com The use of chiral auxiliaries, asymmetric catalysis, and starting materials from the chiral pool are all viable strategies. researchgate.net

For instance, asymmetric Michael additions to nitroalkenes can produce chiral γ-nitro carbonyl compounds, which are valuable precursors for 2-pyrrolidinone (B116388) derivatives. researchgate.net This approach allows for the introduction of chirality early in the synthetic sequence, which can then be carried through to the final product. Another powerful method is the 1,3-dipolar cycloaddition reaction between azomethine ylides and various dipolarophiles, which can be rendered stereoselective to control the stereochemistry of the resulting pyrrolidine ring. nih.gov

The choice of synthetic strategy will ultimately depend on the desired stereoisomer and the availability of starting materials. Given the prevalence of the pyrrolidine scaffold in drug discovery, a wide array of synthetic tools is available to the medicinal chemist for the synthesis of chiral derivatives of this compound. nih.gov

Chiral Pool Utilization

The chiral pool, which consists of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes, offers an attractive starting point for the stereoselective synthesis of complex molecules. For the synthesis of pyrrolidine-containing compounds, amino acids like proline and hydroxyproline (B1673980) are particularly useful starting materials. mdpi.com

For example, L-proline and its derivatives can be used to introduce a pre-formed, stereochemically defined pyrrolidine ring into the target molecule. mdpi.com While this is a common strategy, the synthesis of this compound would require subsequent functionalization to introduce the acetylpiperidine moiety at the 1-position.

Alternatively, chiral starting materials can be used to construct the pyrrolidin-2-one ring itself. For instance, enantiomerically pure five-membered cyclic nitrones, which can be synthesized from protected hydroxy acids and amino acids like D- and L-tartaric acid, L-malic acid, and L-aspartic acid, can undergo diastereoselective cycloaddition reactions. researchgate.net The resulting adducts can then be converted into enantiopure pyrrolizidinones and, by extension, other pyrrolidine derivatives. researchgate.net

The following table illustrates potential chiral pool precursors and the synthetic strategies that could be employed for the synthesis of chiral analogs of this compound.

| Chiral Pool Precursor | Potential Synthetic Strategy | Target Chiral Moiety |

| L-Proline | Functionalization of the pyrrolidine ring | (S)-pyrrolidin-2-one |

| L-Pyroglutamic Acid | N-alkylation with a suitable piperidine derivative | (S)-pyrrolidin-2-one |

| D-Mannitol | Conversion to a chiral γ-amino acid followed by cyclization | Chiral pyrrolidin-2-one |

| L-Malic Acid | Conversion to a chiral nitrone for cycloaddition | Chiral pyrrolidin-2-one |

The successful application of a chiral pool strategy relies on the efficient conversion of the starting material into the desired target molecule with minimal loss of stereochemical integrity. The choice of protecting groups, reaction conditions, and purification methods are all critical factors in achieving a successful outcome.

Reaction Mechanisms and Chemical Transformations of 1 1 Acetylpiperidin 4 Yl Pyrrolidin 2 One

Mechanistic Insights into the Formation of the Pyrrolidin-2-one Ring

The formation of the pyrrolidin-2-one ring, a five-membered lactam, is a critical process in the synthesis of this and related compounds. While specific mechanistic studies on 1-(1-Acetylpiperidin-4-yl)pyrrolidin-2-one are not extensively detailed in publicly available literature, the formation of pyrrolidin-2-one rings can be understood through established synthetic methodologies.

One common method for the synthesis of N-substituted pyrrolidin-2-ones involves the condensation of primary amines with γ-butyrolactone (GBL). researchgate.net This reaction typically requires high temperatures, in the range of 200-300°C, to facilitate the dehydration and cyclization of the intermediate hydroxyl butyl amide. researchgate.net

Another approach involves the ring contraction of piperidine (B6355638) derivatives. Mechanistically, this can be a domino process that includes the in-situ formation of a pyrrolidine-2-carbaldehyde (B1623420), followed by carboxylic acid formation, decarboxylation, and ipso-oxidation to yield the pyrrolidin-2-one. rsc.orgresearchgate.net The selectivity of such reactions can often be tuned by the choice of oxidant and additives. rsc.orgresearchgate.net Furthermore, photo-promoted ring contraction of pyridines with silylborane represents another innovative route to pyrrolidine (B122466) derivatives. osaka-u.ac.jp

The synthesis of pyrrolidines and piperidines can also be achieved via copper-catalyzed intramolecular C-H amination of N-fluoride amides. nih.gov Mechanistic studies, including the isolation of a fluorinated copper(II) complex, support a catalytic cycle involving a Cu(I)/Cu(II) pathway. nih.gov

Chemical Reactivity of the N-Acetylpiperidine Substructure

The N-acetylpiperidine portion of the molecule presents its own set of reactive sites, primarily at the piperidine nitrogen and the acetyl group.

Reactions at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is part of an amide linkage, which significantly influences its reactivity. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the carbonyl group of the acetyl moiety. This resonance stabilization reduces the basicity of the piperidine nitrogen compared to its non-acetylated counterpart. smolecule.com The electron-withdrawing effect of the acetyl group makes the nitrogen less nucleophilic. smolecule.com

Despite this reduced nucleophilicity, the nitrogen can still participate in certain reactions. For instance, N-acylated piperidines can be involved in various synthetic transformations, and the piperidine ring itself is a common scaffold in drug discovery. nih.govnih.govresearchgate.net

Transformations of the Acetyl Group

The acetyl group is susceptible to several chemical transformations. One of the most common reactions is hydrolysis, which can occur under acidic or basic conditions to yield the corresponding piperidine and acetic acid. This deacetylation reaction is a standard method for removing the acetyl protecting group.

Additionally, the carbonyl group of the acetyl moiety can undergo reduction. Strong reducing agents like lithium aluminum hydride can reduce the amide to an amine, converting the N-acetylpiperidine to an N-ethylpiperidine. smolecule.com

The acetyl group can also be a target for other modifications. For example, deacetylation of 3-acetyl-4-hydroxyquinolin-2(1H)-ones can be achieved using concentrated sulfuric acid. researchgate.net

Nucleophilic and Electrophilic Reactivity of the Compound

The molecule this compound possesses both nucleophilic and electrophilic centers, allowing for a range of reactions.

Nucleophilic Sites: The oxygen atoms of the two carbonyl groups (one in the pyrrolidin-2-one ring and one in the acetyl group) are nucleophilic due to their lone pairs of electrons. These sites can be protonated under acidic conditions or can coordinate to Lewis acids.

Electrophilic Sites: The carbonyl carbons of both the pyrrolidin-2-one ring and the acetyl group are electrophilic. They are susceptible to attack by nucleophiles. The carbon atoms alpha to the carbonyl groups can also exhibit reactivity, potentially undergoing enolization and subsequent reactions.

The reactivity of these sites can be modulated by the specific reaction conditions and the nature of the attacking or reacting species.

Oxidation and Reduction Chemistry Applied to the Compound and its Analogs

The oxidation and reduction of this compound and its analogs can lead to a variety of new compounds with potentially interesting properties.

Oxidation: N-acyl-pyrrolidines and -piperidines can be oxidized to their corresponding lactams. For instance, reactions with iron(II)-hydrogen peroxide or an iron complex with molecular oxygen can convert N-acyl-pyrrolidines to pyrrolidin-2-ones and N-acyl-piperidines to piperidin-2-ones. researchgate.net

Reduction: The reduction of the pyrrolidin-2-one ring can be achieved using strong reducing agents. For example, lithium aluminum hydride can reduce N-alkyl-pyrrolidin-2-ones. rsc.org The outcome of the reduction can be complex, sometimes leading to dimeric structures. rsc.org The carbonyl group of the N-acetylpiperidine can also be reduced, as mentioned previously. smolecule.com

The following table summarizes some potential oxidation and reduction reactions for analogs of the title compound:

| Reaction Type | Reagent | Substrate Analog | Product Analog |

|---|---|---|---|

| Oxidation | Fe(II)/H₂O₂ | N-acyl-pyrrolidine | Pyrrolidin-2-one |

| Oxidation | Fe complex/O₂ | N-acyl-piperidine | Piperidin-2-one |

| Reduction | LiAlH₄ | N-methyl-pyrrolidin-2-one | 1-methyl-3-(1-methylpyrrolidin-2-yl)-Δ²-pyrroline |

| Reduction | LiAlH₄ | N-acetylpiperidine | N-ethylpiperidine |

Hydrolysis and Degradation Pathways of the Compound

The amide bonds in this compound are the most likely sites for hydrolysis and degradation. Both the lactam in the pyrrolidin-2-one ring and the amide in the N-acetylpiperidine moiety can be cleaved under hydrolytic conditions.

Hydrolysis of the Pyrrolidin-2-one Ring: The five-membered lactam ring can be opened by hydrolysis, typically catalyzed by strong acids or bases. This reaction would yield the corresponding γ-aminobutyric acid derivative. For example, 2-pyrrolidone can be hydrolyzed to 4-aminobutanoic acid (GABA) in the presence of strong acids or bases. atamanchemicals.com

Hydrolysis of the N-Acetyl Group: As discussed earlier, the acetyl group can be removed by hydrolysis to give the deacetylated piperidine derivative. This reaction is a common deprotection strategy in organic synthesis.

The stability of the compound is therefore dependent on the pH and temperature of the environment. Under harsh acidic or basic conditions, degradation through hydrolysis of one or both amide bonds is expected. The relative rates of hydrolysis of the two amide groups would depend on steric and electronic factors.

Structural Analysis and Conformational Studies of 1 1 Acetylpiperidin 4 Yl Pyrrolidin 2 One

Conformational Dynamics and Chair-Flip Isomerism of the Piperidine (B6355638) Ring

The six-membered piperidine ring predominantly adopts a chair conformation, which is significantly more stable than the boat or twist-boat conformations. nih.gov In 1-(1-Acetylpiperidin-4-yl)pyrrolidin-2-one, the piperidine ring is N-acetylated and substituted at the 4-position with the pyrrolidin-2-one group.

The N-acetyl group introduces a partial double bond character to the N-C(O) bond, leading to hindered rotation around this bond and the existence of Z and E amide rotamers. researchgate.net This restricted rotation can influence the rate of the chair-to-chair interconversion of the piperidine ring. The presence of the acetyl group can also lead to a flattening of the ring at the nitrogen atom, with the sum of the bond angles around the nitrogen approaching 360°, indicative of sp² hybridization. nih.gov

Furthermore, the 4-substituent (the pyrrolidin-2-one ring) can exist in either an axial or an equatorial position. The energy difference between these two conformers determines the conformational equilibrium. For a bulky substituent at the 4-position of a piperidine ring, the equatorial position is generally favored to minimize 1,3-diaxial interactions.

Table 2: Estimated Energy Differences for Piperidine Ring Conformations

| Conformation | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Chair (Equatorial Substituent) | 0 (Reference) | >95 |

| Chair (Axial Substituent) | 1.5 - 2.5 | <5 |

| Twist-Boat | 5 - 6 | <<1 |

Note: These are estimated values based on analogous 4-substituted piperidines. The actual values for this compound may differ.

The chair-flip isomerism involves the interconversion between the two chair forms. The energy barrier for this process is influenced by the N-acetyl group.

Inter-Ring Orientation and Torsional Constraints

Computational modeling of similar bicyclic systems has shown that the lowest energy conformations are those where the two rings are oriented to avoid steric hindrance. nih.gov The preferred orientation will likely place the pyrrolidin-2-one ring in a position that is neither fully eclipsed nor perfectly staggered with respect to the substituents on the piperidine ring.

Analysis of Intramolecular Non-Covalent Interactions

The conformation of this compound is further stabilized by a network of intramolecular non-covalent interactions. These can include van der Waals forces and potential weak hydrogen bonds.

While there are no strong hydrogen bond donors in the molecule, weak C-H···O interactions may exist between the hydrogen atoms on the piperidine and pyrrolidin-2-one rings and the oxygen atoms of the acetyl and lactam carbonyl groups. Theoretical studies on related molecules have highlighted the importance of such weak interactions in stabilizing specific conformers. researchgate.net For instance, a hydrogen on the piperidine ring in proximity to the carbonyl oxygen of the pyrrolidin-2-one ring could form a weak intramolecular hydrogen bond, influencing the inter-ring orientation.

Influence of Molecular Environment on Preferred Conformations

The conformational preferences of this compound can be significantly influenced by its molecular environment, particularly the solvent. nih.gov In a non-polar solvent, intramolecular interactions will be more dominant in determining the conformation.

In polar solvents, the molecule may adopt a more extended conformation to maximize solvation of the polar amide groups. The solvent can also affect the rotational barrier of the N-acetyl group and the equilibrium between the axial and equatorial conformers of the piperidine ring. For instance, polar solvents can stabilize conformers with larger dipole moments. Experimental and theoretical studies on similar molecules have shown that the mole fractions of stable conformers can be solvent-dependent. researchgate.net The use of greener solvents is also a consideration in modern chemical processes involving such compounds. researchgate.net

Computational Chemistry and Theoretical Studies of 1 1 Acetylpiperidin 4 Yl Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure and stability of 1-(1-acetylpiperidin-4-yl)pyrrolidin-2-one. Methods such as Density Functional Theory (DFT) are employed to optimize the molecular geometry and to understand the distribution of electrons within the molecule. nih.govresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net A larger energy gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net These maps are invaluable for predicting how the molecule will interact with biological targets. For the this compound scaffold, the carbonyl oxygen atoms of both the acetyl and pyrrolidinone groups are expected to be electron-rich regions, making them potential hydrogen bond acceptors.

Table 1: Representative Quantum Chemical Calculation Parameters

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Predicts sites for non-covalent interactions. |

Note: Specific energy values are dependent on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Ensemble Generation

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. manipal.edunih.gov For this compound, MD simulations can generate a conformational ensemble, which is a collection of the different shapes the molecule can adopt at a given temperature. manipal.eduresearchgate.net

These simulations provide insights into the flexibility of the molecule, particularly the rotational freedom around the bond connecting the piperidine (B6355638) and pyrrolidinone rings. Understanding the preferred conformations is crucial, as the three-dimensional shape of a molecule dictates its ability to bind to a biological target. The pyrrolidine (B122466) ring itself is known for its non-planar structure, which contributes to a greater three-dimensional coverage of the pharmacophore space. nih.govresearchgate.net

MD simulations of pyrrolidin-2-one derivatives in complex with biological targets, such as acetylcholinesterase, have been used to assess the stability of the ligand-protein complex. manipal.edunih.govresearchgate.net Such studies suggest that compounds based on this scaffold can form stable interactions within a binding site. nih.govresearchgate.net

Molecular Docking and Binding Site Prediction (Generalized Molecular Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein. mdpi.com For this compound, docking studies can be used to predict its binding mode and affinity for various biological targets.

In studies of related pyrrolidin-2-one derivatives targeting acetylcholinesterase, docking simulations have been instrumental in identifying key molecular interactions. nih.govresearchgate.net These interactions often involve hydrogen bonds with specific amino acid residues in the active site of the enzyme. The carbonyl groups of the pyrrolidin-2-one scaffold are frequently identified as key hydrogen bond acceptors.

The results of docking studies are often expressed as a docking score, which is an estimation of the binding affinity. nih.govresearchgate.net While these scores are not a direct measure of binding, they are useful for ranking potential compounds and prioritizing them for further investigation.

Table 2: Common Molecular Interactions Predicted by Docking

| Interaction Type | Potential Groups on this compound |

| Hydrogen Bonding | Carbonyl oxygen of the acetyl group, Carbonyl oxygen of the pyrrolidinone ring |

| Hydrophobic Interactions | Piperidine and pyrrolidine rings |

| Van der Waals Forces | Entire molecule |

Pharmacophore Modeling and Hypotheses Generation for Scaffold Optimization

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.govnih.gov A pharmacophore model for the this compound scaffold would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and positive or negative ionizable groups.

By analyzing the pharmacophoric features of a series of active compounds, a hypothesis can be generated about the necessary features for biological activity. This hypothesis can then be used to guide the design and synthesis of new, more potent analogs by modifying the this compound scaffold to better match the ideal pharmacophore. The pyrrolidine ring is considered a versatile scaffold in drug discovery due to its ability to be readily functionalized, allowing for the exploration of the pharmacophore space. nih.govresearchgate.netunipa.itnih.gov

Atom-Based 3D-QSAR Methodologies for Structurally Related Scaffolds

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a computational method that correlates the biological activity of a set of molecules with their 3D properties. nih.gov Atom-based 3D-QSAR models have been successfully developed for derivatives of the pyrrolidin-2-one scaffold. nih.govresearchgate.net

In one such study on acetylcholinesterase inhibitors, an atom-based 3D-QSAR model yielded a high coefficient of determination (R²) of 0.9639 and a high predictive ability (Q²) of 0.8779. nih.govresearchgate.net These values indicate a strong correlation between the 3D properties of the molecules and their biological activity, and a high predictive power of the model for new compounds. Such models can be used to predict the activity of newly designed analogs of this compound before they are synthesized. nih.govresearchgate.net

Virtual Screening Techniques for Scaffold Exploration

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov The this compound scaffold can be used as a starting point for virtual screening campaigns.

One approach is to use the scaffold as a query in a similarity search to find commercially available or synthetically accessible compounds with similar structures. Another approach is to use a pharmacophore model derived from the scaffold to screen libraries for compounds that match the required pharmacophoric features. nih.gov Docking-based virtual screening, where large numbers of compounds are docked into the active site of a target protein, is also a widely used technique. nih.gov

Topological Fingerprint Analysis and Material Design Principles

Topological fingerprints are numerical representations of a molecule's structure that can be used to quantify its similarity to other molecules. These fingerprints encode information about the connectivity of atoms and the presence of different functional groups.

In the context of material design, analyzing the topological fingerprints of this compound and its derivatives can help in identifying structural motifs that are associated with desirable physicochemical properties. This information can then be used to design new materials with tailored properties. While the primary application of this compound is likely in the biological realm, these principles of molecular design are broadly applicable.

Structure Activity Relationship Sar Methodologies and Scaffold Diversification of 1 1 Acetylpiperidin 4 Yl Pyrrolidin 2 One Analogs

Systematic Variation of Substituents on the Pyrrolidin-2-one Ring

The pyrrolidin-2-one ring is a versatile scaffold in medicinal chemistry, valued for its ability to explore pharmacophore space effectively due to its non-planarity and sp3-hybridization. nih.govresearchgate.net Systematic variations of substituents on this ring can significantly impact the biological activity of the resulting analogs. The puckering of the pyrrolidine (B122466) ring can be controlled by the choice of substituents, which in turn influences its pharmacological efficacy. nih.gov

Inductive and stereoelectronic factors of substituents at various positions on the ring can lock it into specific C-4 (Cγ)-exo or Cγ-endo envelope conformations. nih.govresearchgate.net For instance, in a series of pyrrolidine-2,5-dione analogs, the nature of the substituent at the 3-position was found to be a key determinant of anticonvulsant activity. nih.gov Similarly, for other pyrrolidine derivatives, the position and nature of substituents, such as methyl or fluorophenyl groups, have been shown to drastically alter potency and receptor binding affinity. nih.gov For example, shifting a methyl group on a pyridine (B92270) ring attached to a pyrrolidine scaffold from one position to another increased the IC50 value for CXCR4 receptor binding from 79 nM to over 200 nM. nih.gov

Variations in the position, co-planarity, or electronic nature of the pyrrolidinone ring in related scaffolds, such as (piperidinosulfonamidophenyl)pyrrolidin-2-ones, have been shown to severely diminish activity against enzymes like AKR1C3, highlighting the ring's critical role in maintaining the molecule's active conformation. researchgate.netnih.gov

Table 1: Impact of Pyrrolidin-2-one Ring Substitution on Biological Activity (Illustrative Examples)

| Base Scaffold | Substitution Position | Substituent | Target | Observed Effect on Activity | Reference |

| Pyrrolidine-2,5-dione | C-3 | sec-butyl | Anticonvulsant | Positive | nih.gov |

| Pyrrolidine Sulfonamide | C-3 | Fluorophenyl | RORγt | Improved Potency | nih.gov |

| 1-phenylpyrrolidin-2-one | Phenyl ring position | Altered co-planarity | AKR1C3 | Diminished Activity | researchgate.netnih.gov |

| Pyridinyl-pyrrolidine | Pyridine ring | Methyl (positional shift) | CXCR4 | Decreased Binding Affinity | nih.gov |

This table is generated based on findings from related pyrrolidine structures to illustrate the principles of SAR.

Derivatization Strategies at the Piperidine (B6355638) Nitrogen (e.g., N-Acyl group modifications)

The nitrogen atom of the piperidine ring is a common site for derivatization to modulate a compound's properties. In the parent compound, this position is occupied by an acetyl group. Modifying this N-acyl group is a key strategy for scaffold diversification. Research on related piperidine-containing molecules has shown that the nature of the substituent on the piperidine nitrogen can influence potency, selectivity, and pharmacokinetic profiles.

For example, in a series of EthR inhibitors, various acyl groups were attached to the piperidine nitrogen. This exploration led to the discovery that modifications at this site could solve pharmacokinetic issues, ultimately identifying compounds with improved efficacy and high exposure in mice after oral administration. nih.gov Another study utilized N-(4-aminophenyl)piperidine derivatization to improve the detection of organic acids, demonstrating that the piperidine nitrogen is a synthetically accessible handle for attaching larger, functionalized tags that can dramatically alter the molecule's physicochemical properties. nsf.govresearchgate.net These examples underscore the potential of modifying the N-acetyl group in 1-(1-acetylpiperidin-4-yl)pyrrolidin-2-one to introduce diverse functionalities, such as different alkyl or aryl amides, sulfonamides, or carbamates, to fine-tune the molecule's interaction with its biological target.

Impact of Substitutions on the Piperidine Ring (e.g., at C-4) on Molecular Interactions

Substitutions on the carbon framework of the piperidine ring can significantly alter a molecule's three-dimensional shape and its interactions with biological targets. nih.govmdpi.com The C-4 position, which links the piperidine and pyrrolidin-2-one rings in the parent scaffold, is a critical juncture. While direct substitutions on this carbon are not possible without altering the core structure, the principle of modifying the piperidine ring itself is a cornerstone of SAR studies.

In analogs where the core linkage is different, such as in 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidines, varying the substituents on the analogous piperazine (B1678402) ring led to potent, pan-selective inhibitors of inflammatory caspases. nih.gov For other piperidine-containing scaffolds, altering the size or polarity of the piperidine ring has been shown to drastically reduce biological activity, indicating a strict requirement for shape and charge distribution in the binding pocket. researchgate.netnih.gov For instance, introducing fluorine substituents into the piperidine ring via dearomatization/hydrogenation of fluoropyridines has been used to create analogs of biologically active substances, demonstrating a strategy to modulate properties like metabolic stability and binding affinity. nih.gov

Exploration of Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a powerful strategy in drug design used to improve potency, selectivity, and pharmacokinetic properties by swapping one functional group or scaffold for another with similar physicochemical characteristics. researchgate.netmdpi.com This approach can be applied to the this compound scaffold in several ways.

The pyrrolidin-2-one moiety itself can act as a bioisostere. In the development of AKR1C3 inhibitors, a pyrrolidin-2-one core was used to replace a carboxyl group, which successfully retained the inhibitory activity. researchgate.net The piperidine ring can also be subject to bioisosteric replacement. The benzoylpiperidine fragment, for example, is considered a potential bioisostere of the piperazine ring. researchgate.net Heterocycles like 1,2,4-oxadiazoles have also been successfully introduced as bioisosteres for other rings in drug discovery programs, leading to potent and selective inhibitors. nih.govnih.gov

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Fragment | Potential Bioisostere | Rationale | Reference |

| Pyrrolidin-2-one | Tetrazole | Mimics carboxylic acid properties | researchgate.net |

| Pyrrolidin-2-one | Imidazolidin-2-one | Similar core structure and hydrogen bonding | researchgate.net |

| Piperidine Ring | Piperazine Ring | Similar size and basicity | researchgate.net |

| Piperidine Ring | Cyclohexyl Ring | Removes basic nitrogen, alters polarity | researchgate.net |

| Acetyl Group (Amide) | Sulfonamide | Alters geometry and hydrogen bonding | researchgate.netnih.gov |

| Acetyl Group (Amide) | 1,2,4-Oxadiazole | Aromatic, stable heterocyclic replacement | nih.govnih.gov |

This table provides hypothetical examples based on established principles of bioisosteric replacement in medicinal chemistry.

Fragment-Based Design Approaches Applied to the Scaffold

Fragment-based drug discovery (FBDD) is a methodology that begins by identifying low-molecular-weight fragments that bind to a biological target. nih.gov These fragments are then optimized and grown into more potent lead compounds. nih.govplos.org The this compound scaffold can be deconstructed into its constituent fragments—acetylpiperidine and pyrrolidin-2-one—for FBDD approaches.

In an FBDD campaign, these individual fragments or simplified versions would be screened for binding to a target protein. High-resolution X-ray crystallography is typically used to characterize the binding mode of the initial hits. nih.gov This structural information reveals "growth vectors," which are specific points on the fragment from which it can be elaborated to engage in additional interactions with the protein and increase affinity. nih.gov For the pyrrolidin-piperidine scaffold, potential growth vectors exist on both rings. The success of this approach relies on the synthetic tractability of the core fragments, allowing for the rapid generation of analogs to explore these vectors and improve potency. nih.gov

Pharmacophore-Hybridization Strategies for Novel Molecular Scaffolds

Pharmacophore hybridization involves combining structural features from two or more different pharmacophores to create a new hybrid molecule with potentially enhanced or novel activity. researchgate.netnih.gov This strategy aims to leverage the beneficial interactions of each component within a single chemical entity.

The this compound scaffold is itself a hybrid of two important heterocyclic systems. This core could be further hybridized by incorporating pharmacophoric elements from other known active compounds. For instance, researchers have designed novel molecules by creating hybrids of indanone and carbamate, inspired by the structures of existing drugs like donepezil (B133215) and rivastigmine. researchgate.net Another study hybridized the features of Discoipyrrole C and Combretastatin A-4 to create new anticancer leads. nih.gov Applying this strategy, one could append a pharmacophore known to bind a specific target (e.g., a substituted aryl group from a kinase inhibitor) to a synthetically accessible position on either the pyrrolidine or piperidine ring of the parent scaffold.

Correlation of Structural Features with Modulatory Potential (In Vitro Mechanistic Studies)

Establishing a clear correlation between a molecule's structural features and its biological activity is the ultimate goal of SAR studies. This is often achieved through in vitro mechanistic studies and quantitative structure-activity relationship (QSAR) modeling. researchgate.net For a series of analogs based on the this compound scaffold, in vitro assays would be used to measure their potency (e.g., IC50 or Ki values) against a specific biological target.

These quantitative biological data are then correlated with the physicochemical properties of the analogs. For example, a QSAR study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives successfully described their antiarrhythmic activity using molecular descriptors derived from quantum chemical calculations. researchgate.net The resulting model explained up to 91% of the variance in activity. researchgate.net Similarly, for a series of pyrrolidine pentamine derivatives, a significant correlation was found between molecular docking scores (ΔG) and the experimentally determined inhibitory activity. nih.gov Such studies are crucial for understanding which structural modifications—such as changes in electronics, sterics, or hydrogen bonding capacity—are driving the observed modulatory potential, thereby guiding future design efforts. researchgate.netnih.gov

Role As a Chemical Scaffold and Building Block in Advanced Material and Biological Probe Development

Application as a Core Structure for the Design of Chemical Probes

The development of chemical probes is essential for understanding biological processes, and the selection of an appropriate core structure is a critical step in this process. The 1-(1-acetylpiperidin-4-yl)pyrrolidin-2-one scaffold is a promising candidate for the design of such probes. The piperidine (B6355638) and pyrrolidine (B122466) rings are prevalent in many biologically active compounds, suggesting that this combined scaffold can serve as a foundation for developing probes with specific biological targets.

The design of a biotinylated chemical probe, for instance, could be envisioned using this scaffold to identify the molecular targets of a bioactive compound. The acetyl group on the piperidine ring and the carbonyl group of the pyrrolidin-2-one offer potential sites for the attachment of reporter groups, such as biotin (B1667282) or fluorescent tags, without significantly altering the core structure's interaction with its biological target. This approach allows for the isolation and identification of protein targets through affinity purification, a crucial step in mechanism-of-action studies.

Integration into Encoded Library Technologies (ELT) for Ligand Discovery

Encoded Library Technologies (ELT) have revolutionized the field of drug discovery by enabling the screening of vast chemical libraries against biological targets. The success of ELT is highly dependent on the structural diversity and drug-likeness of the chemical scaffolds used in library synthesis. The this compound scaffold is well-suited for integration into ELT platforms. nih.govresearchgate.net

Its modular nature allows for the facile introduction of a wide range of substituents at multiple positions on both the piperidine and pyrrolidin-2-one rings. This combinatorial approach can generate large, diverse libraries of compounds, each tagged with a unique DNA barcode for identification. The three-dimensional character of the scaffold is particularly advantageous, as it allows for the exploration of chemical space that is often inaccessible with flatter, aromatic structures. nih.govd-nb.info The resulting libraries can be used to identify novel ligands for a variety of protein targets, including those that have been challenging to address with traditional screening methods. nih.govosti.gov

Contribution to the Development of Novel Heterocyclic Chemical Space

The exploration of novel heterocyclic chemical space is a key objective in modern drug discovery, as it can lead to the identification of compounds with novel mechanisms of action and improved therapeutic profiles. The this compound scaffold makes a significant contribution to this effort by combining two important heterocyclic motifs. The pyrrolidine ring is a versatile scaffold that is found in a wide range of biologically active compounds. nih.govd-nb.inforesearchgate.net Similarly, the piperidine moiety is a common feature in many approved drugs. nih.gov

The fusion of these two rings creates a novel, sp³-rich scaffold that expands the available chemical space for drug discovery. The non-planar nature of the molecule provides a greater number of spatial orientations for substituents, which can lead to more specific and potent interactions with biological targets. nih.gov The development of synthetic routes to derivatives of this scaffold is an active area of research, with the goal of creating new classes of compounds with unique biological activities. nih.govresearchgate.netelsevierpure.com

| Feature | Description | Reference |

| Scaffold Type | Fused Piperidine-Pyrrolidin-2-one | N/A |

| Key Structural Elements | sp³-rich, non-planar | nih.gov |

| Potential Applications | Drug Discovery, Chemical Biology | researchgate.netnih.gov |

| Synthetic Accessibility | Modular, amenable to combinatorial synthesis | N/A |

Potential as a Synthon for Functional Organic Materials Development

Beyond its applications in the life sciences, the this compound scaffold also has potential as a synthon for the development of functional organic materials. A synthon is a structural unit within a molecule that can be formed or assembled by a known or conceivable synthetic operation. nih.gov The unique chemical and physical properties of this scaffold make it an attractive building block for the construction of more complex molecular architectures.

Future Directions and Emerging Research Avenues for 1 1 Acetylpiperidin 4 Yl Pyrrolidin 2 One

Exploration of Unconventional Synthetic Routes and Sustainable Chemistry

The future synthesis of 1-(1-Acetylpiperidin-4-yl)pyrrolidin-2-one and its derivatives is likely to move beyond traditional batch chemistry, embracing more sustainable and efficient methodologies.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation. nih.govdrreddys.com The synthesis of pyrrolidine (B122466) and piperidine (B6355638) libraries has already been successfully demonstrated using integrated flow chemistry, suggesting that this approach could be adapted for the large-scale and efficient production of this compound. worktribe.com

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Biocatalytic routes for the synthesis of piperidine and pyrrolidine derivatives are being actively explored, offering high stereoselectivity and mild reaction conditions. researchgate.netresearchgate.netrsc.org Future research could focus on identifying or engineering enzymes that can catalyze the key bond-forming reactions in the synthesis of this compound, reducing the reliance on traditional chemical reagents.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions. rsc.orgresearchgate.netbohrium.com This methodology has been successfully applied to the synthesis of pyrrolidinone derivatives through intramolecular radical cyclization. rsc.orgresearchgate.netbohrium.com Exploring photoredox-mediated pathways could lead to novel and more efficient syntheses of the this compound scaffold.

Advanced Computational Predictions for Molecular Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the design and optimization of new chemical entities. For this compound, these techniques can provide deep insights into its properties and potential applications.

Quantum Mechanical Studies: Quantum mechanical calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound. mdpi.com Such studies can elucidate reaction mechanisms, predict the outcomes of unknown reactions, and guide the design of derivatives with tailored electronic properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach to correlate the chemical structure of a series of compounds with their biological activity. QSAR studies have been successfully applied to other pyrrolidin-2-one derivatives to predict their antiarrhythmic activity. nih.govresearchgate.net A similar approach could be used to predict the biological activities of novel this compound analogs, guiding the synthesis of compounds with enhanced potency and selectivity.

Predictive Modeling for ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico models can predict these properties for this compound and its derivatives, allowing for the early identification of potential liabilities and the design of molecules with improved pharmacokinetic profiles.

Investigation of Novel Chemical Transformations and Reactivity Patterns

The unique arrangement of functional groups in this compound presents opportunities for exploring novel chemical transformations and reactivity.

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of its synthesis is highly valuable in drug discovery. nih.gov Research into the late-stage functionalization of the this compound scaffold, for example, through C-H activation of the piperidine or pyrrolidinone rings, could rapidly generate a diverse range of analogs for biological screening. researchgate.net

Cycloaddition Reactions: The pyrrolidine ring is often synthesized through [3+2] cycloaddition reactions. researchgate.netmdpi.comresearchgate.netacs.org Future work could explore the possibility of using the existing pyrrolidinone ring in this compound as a substrate or precursor in further cycloaddition reactions to construct more complex polycyclic systems.

Ring-Opening and Skeletal Remodeling: Recent advances in photoredox catalysis have enabled the selective cleavage of C-N bonds in unstrained pyrrolidines. nih.gov Applying such methodologies to this compound could lead to novel skeletal rearrangements and the synthesis of entirely new classes of compounds.

Development of the Compound as a Component in Chemical Biology Tools

The structural features of this compound make it an attractive scaffold for the development of chemical biology tools to probe biological systems.

Photoaffinity Labeling Probes: Photoaffinity labeling is a powerful technique for identifying the protein targets of bioactive molecules. nih.govnih.gov By incorporating a photoreactive group and a reporter tag, derivatives of this compound could be developed as photoaffinity probes to identify their binding partners in a cellular context. acs.orgresearchgate.netrsc.org

PROTAC Linkers: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. biochempeg.com The linker component of a PROTAC is crucial for its efficacy. The piperidine-pyrrolidinone scaffold could be explored as a novel, rigid linker for the development of new PROTACs, potentially offering advantages in terms of cell permeability and ternary complex formation. broadpharm.compharmalego.combroadpharm.com

Encoded Library Synthesis: The synthesis of large, diverse libraries of compounds is essential for high-throughput screening. The this compound scaffold is amenable to the principles of encoded library technology, where each compound is tagged with a unique chemical identifier, facilitating the rapid identification of active compounds. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery Programs

The synergy between artificial intelligence (AI), machine learning (ML), and chemical synthesis is set to revolutionize drug discovery and materials science.

Automated Synthesis Platforms: The combination of AI with robotic systems enables the automated synthesis and optimization of chemical reactions. researchgate.netnih.govimperial.ac.uk Automated platforms could be employed to rapidly synthesize and test libraries of this compound derivatives, accelerating the discovery of new compounds with desired properties. vapourtec.com

Predictive Models for Biological Targets: Machine learning models can be trained on large datasets of chemical structures and their biological activities to predict the targets of new compounds. Such models could be used to identify potential biological applications for this compound, guiding future experimental investigations.

Q & A

Q. What are the common synthetic routes for preparing 1-(1-Acetylpiperidin-4-yl)pyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling pyrrolidin-2-one derivatives with functionalized piperidine precursors. For example, nucleophilic substitution between 4-bromo/acetylpiperidine and pyrrolidin-2-one derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is a standard approach. Catalytic methods, such as palladium-mediated cross-coupling (e.g., Buchwald-Hartwig amination), may enhance regioselectivity . Optimizing solvent polarity, temperature, and stoichiometric ratios of reactants can improve yields. For instance, using polar aprotic solvents like DMF or DMSO increases reaction efficiency .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization relies on NMR (¹H/¹³C), FTIR , and mass spectrometry . For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) confirms bond lengths, angles, and stereochemistry . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while IR spectroscopy verifies key functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹) .

Q. What are the stability profiles and recommended storage conditions for this compound?

- Methodological Answer : Stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) are critical. Data indicate that the compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the acetyl group . Accelerated stability testing via HPLC at 40°C/75% RH over 4 weeks can assess degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for analogs of this compound?

- Methodological Answer : Contradictions often arise from differences in substituent electronic effects or steric hindrance . For example, electron-withdrawing groups on the piperidine ring may slow acetylation. Systematic analysis using Design of Experiments (DoE) can isolate critical variables (e.g., catalyst loading, reaction time). Comparative studies with analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) reveal substituent-specific reactivity . Contradictory yield data should be cross-validated via independent replication and LC-MS monitoring of intermediate steps .

Q. What experimental strategies are used to evaluate the biological activity of this compound, particularly in neurological or cardiovascular contexts?

- Methodological Answer : In vitro assays (e.g., receptor binding assays for α₁-adrenergic or DPP-IV inhibition) quantify target engagement . For cardiovascular studies, ex vivo models (e.g., isolated rat aorta) assess vasorelaxation properties, while Langendorff perfused heart models evaluate antiarrhythmic effects . Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related receptors (e.g., β-adrenergic) are essential. Metabolic stability is assessed via liver microsome incubations with LC-MS/MS quantification .

Q. How can computational modeling predict the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) identifies binding poses in target proteins (e.g., DPP-IV active site). MD simulations (GROMACS) assess conformational stability over 100–200 ns trajectories. PK parameters (logP, bioavailability) are predicted via QSAR models (e.g., SwissADME). For ADME profiling, Caco-2 permeability assays and PAMPA predict intestinal absorption, while CYP450 inhibition assays evaluate metabolic interactions .

Q. What advanced analytical techniques are used to characterize degradation products under stressed conditions?

- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-HRMS/MS identify major degradation pathways. Structural elucidation of impurities uses NMR (¹H-¹³C HSQC, COSY) and fragmentation patterns from MSⁿ data. Comparative chromatographic retention times against synthetic standards validate impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.